molecular formula C6H5NO4 B029743 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid CAS No. 25021-08-3

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

Cat. No. B029743
CAS RN: 25021-08-3
M. Wt: 155.11 g/mol
InChI Key: GBKPNGVKZQBPCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The compound [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, closely related to the chemical , was synthesized using the Vilsmeier-Haack process and other methods, showing inhibitory activity on aldose reductase and protein glycation processes, indicating potential therapeutic applications in various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).
  • A similar compound, 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, was synthesized via a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates (Tarasova, Nedolya, Albanov, & Trofimov, 2019).

Molecular Structure Analysis

  • The molecular structure of a similar compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing a monoclinic system structure (Zhao Jing-gui, 2005).

Chemical Reactions and Properties

  • Pyrrol-2-acetic acids were generated using a procedure involving I-transfer radical addition of iodoacetic acids to pyrrole, demonstrating an efficient synthesis method (Byers, Duff, & Woo, 2003).

Physical Properties Analysis

  • The compound [(1R*,7aS*)-2,3,5,6,7,7a-hexahydro-5-oxo-1H-pyrrolizinyl-1-y l]acetic acid, structurally related to the query chemical, showed an ordered carboxyl-H atom in its hydrogen bond, with an OD...OA distance of 2.640 (1) A, as determined by crystallographic analysis (Gerkin, 1999).

Chemical Properties Analysis

  • The synthesis and characterization of the compound 2-oxo-1,2-dihydropyridine-1-acetic acid involved the reaction of 2-hydroxypyridine and chloroacetic acid, leading to the formation of a compound existing as a ketonic configuration without a betaine in the solid state (Zhao Jing-gui, 2005).

Scientific Research Applications

    • Application : This compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
    • Method of Application : The terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators to form a stable amide bond .
    • Results or Outcomes : This reaction is commonly used in peptide synthesis and other bioconjugation reactions .
    • Application : It can be used in the synthesis of glycan probes .
    • Method of Application : The specific methods of application in the synthesis of glycan probes are not provided in the available resources .
    • Results or Outcomes : The outcomes of this application are not specified in the available resources .
    • Application : 2-Maleimido acetic acid is a protein cross-linking agent .
    • Method of Application : The specific methods of application as a protein cross-linking agent are not provided in the available resources .
    • Results or Outcomes : The outcomes of this application are not specified in the available resources .
    • Application : It can be used as an important intermediate in organic synthesis .
    • Method of Application : The specific methods of application in organic synthesis are not provided in the available resources .
    • Results or Outcomes : The outcomes of this application are not specified in the available resources .
    • Application : 2-Maleimido acetic acid is a protein cross-linking agent .
    • Method of Application : The specific methods of application as a protein cross-linking agent are not provided in the available resources .
    • Results or Outcomes : The outcomes of this application are not specified in the available resources .
  • Scientific Field : Organic Chemistry
    • Application : It can be used as an important intermediate in organic synthesis .
    • Method of Application : The specific methods of application in organic synthesis are not provided in the available resources .
    • Results or Outcomes : The outcomes of this application are not specified in the available resources .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPNGVKZQBPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313040
Record name (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
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Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

CAS RN

25021-08-3
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid
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Record name NSC 266055
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Record name 25021-08-3
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Record name (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
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